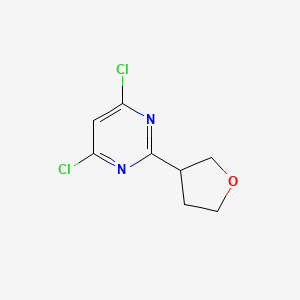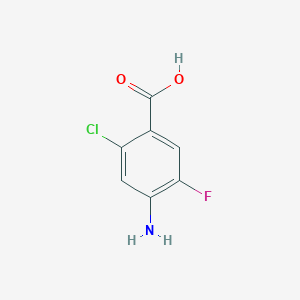
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid (MOTC) is an organic compound that has been widely used in scientific research. It is a member of the oxolane family, which are cyclic compounds containing two oxygen atoms and two carbon atoms. MOTC is a white, crystalline powder that has been used in many scientific research applications, including as a reagent for synthesis and as a starting material for organic synthesis.
作用機序
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid acts as an inhibitor of enzymes involved in the synthesis of proteins and nucleic acids. It binds to the active site of these enzymes and prevents them from catalyzing the synthesis of proteins and nucleic acids. This inhibition of enzyme activity can be used to regulate the production of proteins and nucleic acids in cells.
Biochemical and Physiological Effects
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid has been shown to have anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize. It is also a stable compound, which makes it suitable for long-term storage. However, 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid is not soluble in water, which can limit its use in some experiments.
将来の方向性
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid has a wide range of potential applications in scientific research. It has potential applications in the development of new drugs, as a reagent for organic synthesis, and as a catalyst for the synthesis of polymers. It could also be used in the development of new materials, such as polymers and nanomaterials. In addition, 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid could be used to study the mechanisms of enzyme inhibition and to develop new inhibitors of enzymes involved in the synthesis of proteins and nucleic acids. Finally, 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid could be used to study the effects of environmental pollutants on cellular processes.
合成法
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid can be synthesized by a method known as the Steglich esterification. This method involves the reaction of an alcohol and an acid chloride in the presence of a base. The acid chloride used in this reaction is 5-methylthiophene-3-carboxylic acid chloride, and the alcohol used is oxolane-2-amidoethanol. The reaction occurs in the presence of a base such as pyridine, and the resulting product is 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid.
科学的研究の応用
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a starting material for organic synthesis, and as a catalyst in the synthesis of other compounds. It has also been used in the synthesis of polymers, as a catalyst for the formation of polymers, and as a starting material for the synthesis of polymers. In addition, 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid has been used in the production of drugs, as a starting material for the synthesis of drugs, and as a catalyst for the synthesis of drugs.
特性
IUPAC Name |
5-methyl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-6-5-7(11(14)15)10(17-6)12-9(13)8-3-2-4-16-8/h5,8H,2-4H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGDNJVUTLVOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2CCCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)

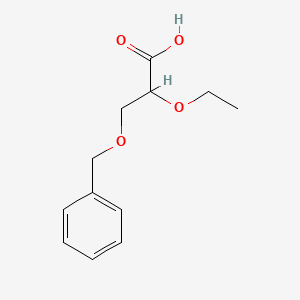

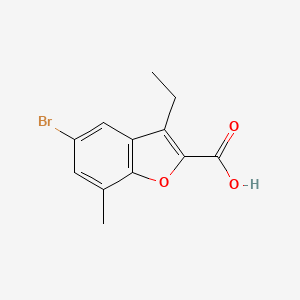
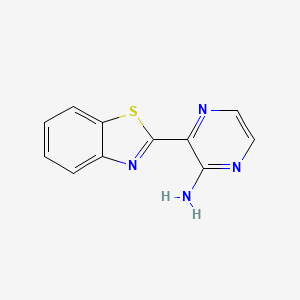
![1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B6615736.png)
![(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate](/img/structure/B6615742.png)
![2-[(oxolan-3-yl)amino]ethan-1-ol](/img/structure/B6615748.png)

![3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B6615760.png)
